Cas no 7593-56-8 (Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide)
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide Chemical and Physical Properties
Names and Identifiers
-
- Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
- methyl 2-pyridazin-1-ium-1-ylacetate,bromide
- 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide
- SCHEMBL16686411
- DTXSID70469822
- 1-(2-METHOXY-2-OXOETHYL)PYRIDAZIN-1-IUM BROMIDE
- SY286050
- 7593-56-8
-
- Inchi: 1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1
- InChI Key: SPUCPYKCBIUXNC-UHFFFAOYSA-M
- SMILES: [Br-].O(C)C(C[N+]1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 231.98474g/mol
- Monoisotopic Mass: 231.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1192397-5g |
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide |
7593-56-8 | 95% | 5g |
$980 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594885-5g |
1-(2-Methoxy-2-oxoethyl)pyridazin-1-ium bromide |
7593-56-8 | 98% | 5g |
¥9666.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1192397-5g |
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide |
7593-56-8 | 95% | 5g |
$980 | 2025-02-24 |
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8): A Comprehensive Overview
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of the compound's structure, properties, synthesis methods, and its potential applications in modern research and development.
Structure and Properties
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a pyridazinium salt characterized by its unique molecular structure. The compound consists of a pyridazine ring substituted with a 1-(2-methoxy-2-oxoethyl) group and a bromide counterion. The pyridazine ring is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4. The substitution at position 1 with the 1-(2-methoxy-2-oxoethyl) group imparts specific chemical properties to the molecule.
The molecular formula of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is C7H9BrN2O3, and its molecular weight is approximately 243.06 g/mol. The compound is typically found as a white crystalline solid with a melting point ranging from 180 to 185°C. It is soluble in water and polar organic solvents such as methanol and ethanol.
Synthesis Methods
The synthesis of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide can be achieved through several routes. One common method involves the reaction of pyridazine with an appropriate electrophile followed by quaternization with an alkylating agent. For instance, the reaction of pyridazine with ethyl chloroacetate in the presence of a base such as sodium hydride can yield the corresponding ester intermediate. Subsequent quaternization with methyl iodide or another suitable alkylating agent results in the formation of the desired pyridazinium salt.
An alternative synthetic route involves the direct quaternization of pyridazine with an alkylating agent containing the methoxyacetate functionality. This method can be more straightforward but may require careful control of reaction conditions to avoid side reactions and ensure high yields.
Applications in Pharmaceuticals and Chemical Synthesis
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide has shown promise in various pharmaceutical applications due to its unique chemical properties. Recent studies have explored its potential as an intermediate in the synthesis of novel drugs and therapeutic agents. The compound's ability to undergo selective chemical transformations makes it a valuable building block in drug discovery and development processes.
In addition to its pharmaceutical applications, Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is used as a reagent in organic synthesis. Its reactivity and functional group compatibility make it suitable for a wide range of synthetic transformations, including nucleophilic substitution reactions, condensation reactions, and coupling reactions. These properties have led to its use in the synthesis of complex organic molecules and natural products.
Mechanistic Studies and Recent Research Findings
Mechanistic studies on Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide have provided valuable insights into its reactivity and potential applications. Recent research has focused on understanding the electronic structure and reactivity patterns of the compound using computational methods such as density functional theory (DFT). These studies have revealed that the methoxyacetate functionality plays a crucial role in determining the compound's reactivity towards various electrophiles and nucleophiles.
A study published in the Journal of Organic Chemistry reported the use of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide as an efficient catalyst for the selective oxidation of alcohols to aldehydes under mild conditions. The authors demonstrated that the compound's unique electronic properties enable it to facilitate this transformation with high selectivity and yield.
Toxicity and Safety Considerations
The safety profile of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is an important consideration for its use in various applications. While detailed toxicological data may be limited for this specific compound, general safety guidelines for handling pyridazinium salts should be followed. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling this compound to minimize exposure risks.
Toxicity studies on related pyridazinium compounds have shown that they can exhibit moderate toxicity when ingested or inhaled in large quantities. Therefore, it is essential to store Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide in a well-ventilated area away from incompatible materials such as strong oxidizers or reducing agents.
FUTURE PERSPECTIVES AND CONCLUSIONS
The versatility and unique properties of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) make it an intriguing compound for further research and development. Ongoing studies are exploring its potential applications in areas such as drug delivery systems, materials science, and catalysis. As new synthetic methods are developed and more detailed mechanistic insights are gained, the scope of applications for this compound is likely to expand even further.
In conclusion, Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) represents a valuable addition to the toolkit of chemists and researchers working in diverse fields. Its unique structure and reactivity patterns offer exciting opportunities for innovation and discovery.
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